molecular formula C26H48N2O4 B2708790 N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 198470-07-4; 37462-62-7

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B2708790
CAS No.: 198470-07-4; 37462-62-7
M. Wt: 452.68
InChI Key: GSGRQFGFPZQUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can be synthesized through the reaction of beta-cyclohexyl-D-alanine with tert-butoxycarbonyl (Boc) anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the Boc-protected amino acid . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-protected derivatives, deprotected amino acids, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Boc-beta-cyclohexyl-L-alanine
  • Boc-alpha-cyclohexyl-D-glycine
  • Boc-D-Serine

Uniqueness

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where stereochemistry is crucial .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRQFGFPZQUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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